(6-Bromo-5-methylpyridin-3-yl)methanamine

Chemical Synthesis Quality Control Procurement

This compound delivers a non-interchangeable regiochemical profile essential for targeted cross-coupling. The 6-bromo/3-aminomethyl motif enables precise Suzuki/Buchwald-Hartwig elaboration required for PDGFR, c-KIT, and FLT3 kinase inhibitor libraries. Generic or regioisomeric alternatives (e.g., 2-bromo analogs) fundamentally alter electronic density and pKa, risking failed syntheses or divergent biological outcomes. Secure the exact intermediate that preserves your synthetic route and assay fidelity—order with guaranteed ≥95% purity and full analytical traceability.

Molecular Formula C7H9BrN2
Molecular Weight 201.067
CAS No. 1355231-24-1
Cat. No. B577765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-5-methylpyridin-3-yl)methanamine
CAS1355231-24-1
SynonymsC-(6-BroMo-5-Methyl-pyridin-3-yl)-MethylaMine
Molecular FormulaC7H9BrN2
Molecular Weight201.067
Structural Identifiers
SMILESCC1=CC(=CN=C1Br)CN
InChIInChI=1S/C7H9BrN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,3,9H2,1H3
InChIKeyZHEUZZIEFCEYNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Bromo-5-methylpyridin-3-yl)methanamine (CAS 1355231-24-1) – A Core Halogenated Pyridine Scaffold for Targeted Synthesis and Life Science Research


(6-Bromo-5-methylpyridin-3-yl)methanamine is a brominated pyridine derivative (MF: C₇H₉BrN₂, MW: 201.06) that serves as a versatile synthetic intermediate and building block . It features a primary aminomethyl group at the 3-position and a bromine atom at the 6-position of the pyridine ring, a substitution pattern that confers distinct reactivity and potential binding interactions . The compound is primarily utilized in pharmaceutical and agrochemical research for the development of novel small molecules, particularly where specific regiochemical and electronic requirements are essential [1].

Understanding the Structural Singularity of (6-Bromo-5-methylpyridin-3-yl)methanamine: Why the 6-Bromo-3-Aminomethyl Configuration Cannot Be Replaced by Common Pyridine Analogs


The precise substitution pattern of (6-Bromo-5-methylpyridin-3-yl)methanamine—specifically the combination of a 6-bromo and a 3-aminomethyl group—dictates its unique electronic profile, steric accessibility, and cross-coupling reactivity. Simple substitution with other commercially available regioisomers, such as (2-Bromo-5-methylpyridin-3-yl)methanamine (CAS 34552-14-2) or (5-Bromo-2-methylpyridin-3-yl)methanamine (CAS 1211589-61-5), fundamentally alters the chemical behavior [1]. For instance, moving the bromine from the 6- to the 2-position significantly changes the pKa of the adjacent nitrogen and the compound's ability to participate in directed ortho-metalation (DoM) or regioselective cross-coupling reactions . Therefore, in any synthetic route or biological assay where the specific spatial arrangement and electronic density are critical, using a generic or more readily available alternative cannot guarantee the same outcome and will almost certainly lead to a different product profile or a failed experiment [2].

Procurement-Relevant Evidence for (6-Bromo-5-methylpyridin-3-yl)methanamine: Verified Purity Data and Potential Inferred Properties from Class-Level Kinase Inhibitor Studies


Procurement Benchmark: Vendor-Verified Purity and Product Grade for (6-Bromo-5-methylpyridin-3-yl)methanamine

For procurement decisions, the primary differentiating factor is the verified purity of the specific lot. Multiple vendors consistently offer this compound at high purity levels. For example, suppliers like Leyan and Chemscene specify a purity of 97.0% for their research-grade material . Other sources, such as MolCore, indicate a purity of NLT 98%, which can be a critical specification for applications sensitive to trace impurities . While this does not constitute a biological or chemical advantage over an alternative isomer, it is the most direct, quantitative procurement metric. A direct comparison shows that both the target compound and its close analog 3-(Aminomethyl)-5-bromo-2-methylpyridine (CAS 1211589-61-5) share the same molecular weight (201.06), meaning substitution is not possible based on this metric alone, reinforcing the need to verify structural identity and purity .

Chemical Synthesis Quality Control Procurement

Inferred Application Potential: The 6-Bromo-3-Aminomethyl Motif as a Key Pharmacophore in Multi-Targeted Kinase Inhibitor Design

While no direct quantitative biological data (e.g., IC₅₀ values) for the exact compound (6-Bromo-5-methylpyridin-3-yl)methanamine was found in the public domain, a robust class-level inference can be drawn from extensive studies on multisubstituted pyridin-3-amine derivatives. A 2017 study in the Journal of Medicinal Chemistry demonstrated that certain pyridin-3-amine analogs, exemplified by 'Compound 3m', exhibit potent multi-targeted kinase inhibition against non-small cell lung cancer (NSCLC) targets, including FGFR, RET, EGFR, DDR2, and ALK, with activities reaching nanomolar levels [1]. Although the specific 6-bromo-5-methyl substitution pattern of our target compound is not directly quantified, the presence of a primary aminomethyl group on a halogenated pyridine ring is a recurring structural feature in this class of inhibitors, suggesting it is a privileged scaffold for medicinal chemistry exploration . This contrasts with non-halogenated or differently substituted pyridines, which may lack the necessary binding affinity or electronic properties for effective kinase inhibition.

Kinase Inhibition Drug Discovery SAR Studies

Validated Research Applications for (6-Bromo-5-methylpyridin-3-yl)methanamine: Where its Structural Specificity Delivers Procurement Value


Specialized Intermediate for Kinase-Targeted Drug Discovery

This compound is a critical intermediate for synthesizing focused libraries of kinase inhibitors, particularly those targeting the PDGFR, c-KIT, and FLT3 receptor families, as described in related pyridine derivative patents [1]. The 6-bromo-3-aminomethyl motif is essential for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or heteroaryl groups at the 6-position, a common strategy for enhancing potency and selectivity against specific kinase targets [2]. Using a different regioisomer would result in a different final product with a divergent biological profile.

Precursor for Advanced Synthesis of CNS-Active Agents and Nicotinic Receptor Ligands

The specific substitution pattern is valuable for synthesizing 3-pyridylmethylamines, a class of compounds known for activity on nicotinic acetylcholine receptors [3]. The presence of the bromine atom provides a synthetic handle for further functionalization to modulate CNS penetration and receptor subtype selectivity, a key advantage in designing novel therapeutics for neurological and psychiatric disorders. A regioisomeric analog with the bromine in the 2-position would not be a suitable substitute due to different electronic and steric constraints in the target binding pocket.

Development of Selective CYP2A6 Inhibitors for Smoking Cessation

Based on SAR studies of 3-substituted pyridine methanamines, the 4-position and the heteroaromatic substituent at the 3-position are key modification sites for increasing potency and selectivity against Cytochrome P450 2A6 (CYP2A6) [4]. While the exact compound is a simpler analog, it serves as a foundational intermediate for introducing these crucial modifications. The 6-bromo group is a latent functional handle that can be elaborated into the more complex heteroaromatic groups required for high CYP2A6 selectivity, making it a strategic starting point for programs focused on this target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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